molecular formula C24H29N3O3S B3001360 (Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline CAS No. 898606-28-5

(Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline

Cat. No.: B3001360
CAS No.: 898606-28-5
M. Wt: 439.57
InChI Key: VEOUXUUERBTKPI-IZHYLOQSSA-N
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Description

(Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is a structurally complex thiazole derivative featuring a substituted phenyl ring (3,4-dimethoxyphenyl) and a morpholinopropyl side chain. The Z-configuration of the imine bond in this compound likely influences its stereoelectronic properties, affecting binding interactions with biological targets.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-(3-morpholin-4-ylpropyl)-N-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-28-22-10-9-19(17-23(22)29-2)21-18-31-24(25-20-7-4-3-5-8-20)27(21)12-6-11-26-13-15-30-16-14-26/h3-5,7-10,17-18H,6,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOUXUUERBTKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCN4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structural characteristics, and biological activity of this compound, drawing from diverse research studies.

Chemical Structure and Properties

The compound's structure features a thiazole ring, aniline moiety, and a morpholinopropyl group, which are crucial for its biological activity. Its molecular formula is C20H26N4O2SC_{20}H_{26}N_4O_2S, and it has a molecular weight of approximately 398.52 g/mol.

Synthesis

The synthesis of (Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline typically involves the condensation reaction between appropriate thiazole derivatives and aniline under controlled conditions. The reaction conditions often include solvents like ethanol or dimethylformamide (DMF), along with catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the formation of the imine bond.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including our compound of interest. In vitro tests have demonstrated that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance:

  • Antifungal Activity : Compounds related to (Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline have shown effectiveness against Candida albicans and Candida parapsilosis with Minimum Inhibitory Concentrations (MICs) comparable to standard antifungals like ketoconazole .
  • Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results against strains such as Staphylococcus aureus and Escherichia coli. The specific MIC values varied but indicated a potential for development into a therapeutic agent.

Cytotoxicity

Cytotoxicity assays conducted on various cell lines (e.g., NIH/3T3 fibroblasts) revealed that the compound exhibits selective toxicity. The IC50 values for related compounds were reported as follows:

CompoundIC50 (μM)
(Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)anilineTBD
Doxorubicin (control)>1000

This suggests that while the compound may inhibit fungal growth effectively, it shows a lower cytotoxic effect on normal cells at therapeutic concentrations .

The mechanism by which thiazole derivatives exert their biological effects often involves interference with essential cellular processes. For example:

  • Inhibition of Ergosterol Biosynthesis : Similar compounds have been shown to inhibit ergosterol synthesis in fungi by targeting cytochrome P450 enzymes (CYP51), leading to disrupted cell membrane integrity .
  • Enzyme Inhibition : Docking studies suggest that the compound may bind effectively to active sites of enzymes involved in metabolic pathways critical for pathogen survival.

Case Studies

  • Study on Antifungal Activity : A study synthesized several thiazole derivatives and assessed their antifungal properties. Among them, derivatives closely related to our compound exhibited MIC values as low as 1.23 μg/mL against C. parapsilosis, indicating strong antifungal potential .
  • Cytotoxicity Analysis : Another investigation evaluated the cytotoxic effects of similar thiazole compounds on cancer cell lines, demonstrating that modifications in substituents significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced potency compared to those with electron-donating groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound belongs to the thiazole-2-ylidene class, which shares a five-membered aromatic ring containing nitrogen and sulfur. Key structural analogs include thiadiazole derivatives (e.g., compounds 4g and 4h from the evidence), which replace the thiazole core with a 1,3,4-thiadiazole system. Below is a comparative analysis:

Feature (Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline Compound 4g Compound 4h
Core Structure Thiazole-2-ylidene 1,3,4-Thiadiazole 1,3,4-Thiadiazole
Substituents 3,4-Dimethoxyphenyl, 3-morpholinopropyl, aniline 3-Methylphenyl, dimethylamino-acryloyl, benzamide 3-Chlorophenyl, dimethylamino-acryloyl, benzamide
Key Functional Groups Methoxy, morpholine Methyl, acryloyl, benzamide Chloro, acryloyl, benzamide
Molecular Formula C₂₄H₂₉N₃O₃S (calculated) C₂₁H₂₀N₄O₂S C₂₀H₁₇ClN₄O₂S
Molecular Weight ~443.57 g/mol 392.48 g/mol 426.89 g/mol

Physicochemical Properties

Property Compound 4g Compound 4h Target Compound
Melting Point 200°C Not reported Data not available
IR Peaks (C=O) 1690, 1638 cm⁻¹ Not reported Data not available
Elemental Analysis (C) 64.15% (found) Not reported Data not available
  • Thiadiazoles (4g/4h) : Exhibit strong carbonyl IR peaks (~1638–1690 cm⁻¹), consistent with acryloyl and benzamide groups. Their melting points (~200°C for 4g ) suggest moderate thermal stability.
  • Thiazole Target: The morpholinopropyl chain may lower melting points compared to 4g/4h due to increased flexibility. Methoxy groups could enhance solubility in polar solvents.

Pharmacological Potential

  • Target Compound : The 3,4-dimethoxyphenyl group is associated with kinase inhibition (e.g., tyrosine kinases) in related analogs. Morpholine moieties often improve blood-brain barrier penetration, suggesting CNS-targeted applications .
  • Compounds 4g/4h: The acryloyl-benzamide structure in 4g/4h is linked to antimicrobial activity. For example, 4g showed moderate activity against S.

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